![molecular formula C6H10O2 B574937 6-Oxabicyclo[3.1.0]hexane-1-methanol CAS No. 176300-40-6](/img/structure/B574937.png)
6-Oxabicyclo[3.1.0]hexane-1-methanol
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Description
“6-Oxabicyclo[3.1.0]hexane-1-methanol” is a chemical compound with the molecular formula C5H8O . It is also known by other names such as Cyclopentane oxide, Cyclopentane, 1,2-epoxy-, Cyclopentene epoxide, Cyclopentene oxide, 1,2-Epoxycyclopentane, Epoxycyclopentane, and cis-1,2-Epoxycyclopentane .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis
The molecular structure of “6-Oxabicyclo[3.1.0]hexane-1-methanol” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molecular weight of “6-Oxabicyclo[3.1.0]hexane-1-methanol” is 84.1164 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the retrieved resources.Scientific Research Applications
Photochemistry studies have shown that compounds like 3-oxabicyclo[3.1.0]hexan-2-ones can form intermediate ketens, which react differently in the presence and absence of alkanols (Noort & Cerfontain, 1979).
Compounds with a bicyclo[3.1.0]hexane core, like methanoproline and 3-azabicyclo[3.1.0]hex-6-ylamine, have been used as bioactive compounds, materials, and catalysts. They serve as conformationally locked analogues of nucleoside building blocks (Jimeno et al., 2011).
The synthesis of 2-azabicyclo[3.1.0]hexanes has been achieved through rearrangement of spirocyclic epoxides, with applications in the development of novel amino acids (Adamovskyi et al., 2014).
In the field of asymmetric synthesis, compounds like cis-6-oxabicyclo[3.1.0]hexane-3-methanol have been used to create enantiomeric alcohols, which are important in the synthesis of various organic compounds (Hodgson et al., 1994).
The Prins-type cyclization reaction catalyzed by hafnium triflate has been used to synthesize 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, indicating the utility of these compounds in complex organic synthesis (Nakamura et al., 2009).
Studies in bicyclo[3.1.0]hexane methanolysis have revealed interesting findings on the ring opening of activated cyclopropanes under different conditions, which is significant for the synthesis and understanding of cyclopropane-containing compounds (Lim et al., 2002).
properties
IUPAC Name |
6-oxabicyclo[3.1.0]hexan-1-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-6-3-1-2-5(6)8-6/h5,7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKHPRUFBGRXQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(O2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669021 |
Source
|
Record name | (6-Oxabicyclo[3.1.0]hexan-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxabicyclo[3.1.0]hexane-1-methanol | |
CAS RN |
176300-40-6 |
Source
|
Record name | (6-Oxabicyclo[3.1.0]hexan-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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